(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate
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Description
(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound has unique properties that make it a promising candidate for drug discovery and development.
Scientific Research Applications
Synthesis and Reactions of Derivatives : Kuticheva, Pevzner, and Petrov (2015) synthesized alkyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate and 3-[5-(1,2,3-thiadiazol-4-yl)fur-2-yl]acrylate, focusing on their thermal stability and reaction potential. They observed that furylthiadiazole fragments in these compounds are thermally stable (Kuticheva, Pevzner, & Petrov, 2015).
Anticancer Properties : Matiichuk et al. (2022) studied the anticancer properties of derivatives like 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile, identifying compounds with moderate action against breast cancer cell lines MDA-MB-468 and T-47D (Matiichuk et al., 2022).
Electrophilic Oxyalkylation : Khodakovskiy et al. (2010) demonstrated the activity of electrophilic 2-(trifluoroacetyl)-1,3-azoles in the C-oxyalkylation of furan derivatives, highlighting their electronic and steric properties (Khodakovskiy, Mykhailiuk, Volochnyuk, & Tolmachev, 2010).
Schiff Base and Lanthanide Complexes : Abu-Yamin et al. (2022) synthesized a Schiff base from 3-(2-Furyl)acrolein and lanthanide complexes with antimicrobial, antifungal, antioxidant, and antitumor properties (Abu-Yamin, Abduh, Saghir, & Al-Gabri, 2022).
Application in OLED Materials : Hong et al. (2020) used dibenzo[b,d]furan segment in organic light-emitting diode (OLED) materials due to its high thermal stability and triplet energy (Hong, Chung, Jang, Yu, Lee, & Lee, 2020).
Molecular Hybridization and Antitubercular Activity : Yempala et al. (2012) synthesized a series of dibenzofuran embodied homoisoflavonoids for antimycobacterial activity against Mycobacterium tuberculosis (Yempala, Sriram, Yogeeswari, & Kantevari, 2012).
Fluorescent Probe for Biodistribution Studies : Rodríguez et al. (2017) developed a BODIPY-fluorophore-based probe for in vivo biodistribution studies of a new anti-Chagas agent (Rodríguez, Nargoli, López, Moyna, Álvarez, Fernández, Osorio-Martínez, González, & Cerecetto, 2017).
properties
IUPAC Name |
[1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] (E)-3-(furan-2-yl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3S/c18-10-6-13(19)16-14(7-10)25-17(20-16)21-8-12(9-21)24-15(22)4-3-11-2-1-5-23-11/h1-7,12H,8-9H2/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFXPFONCABZGT-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=C(C=C3S2)F)F)OC(=O)C=CC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C2=NC3=C(C=C(C=C3S2)F)F)OC(=O)/C=C/C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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